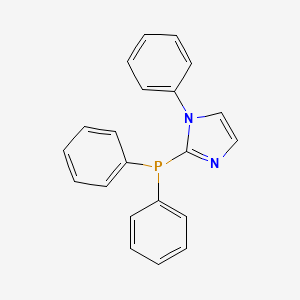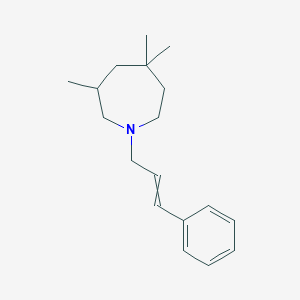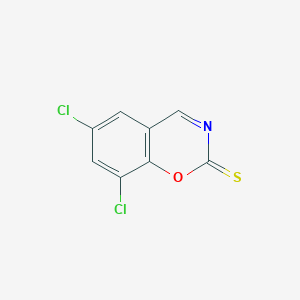
4-Chloro-4-(tributylstannyl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4-(tributylstannyl)but-3-en-1-ol is a chemical compound with the molecular formula C16H33ClOSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol typically involves the reaction of tributyltin hydride with 4-chloro-3-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures. The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the double bond of 4-chloro-3-buten-1-ol, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4-(tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-4-(tributylstannyl)but-3-en-1-one.
Reduction: Formation of 4-chloro-4-(tributylstannyl)butane.
Substitution: Formation of 4-azido-4-(tributylstannyl)but-3-en-1-ol or 4-cyano-4-(tributylstannyl)but-3-en-1-ol.
Applications De Recherche Scientifique
4-Chloro-4-(tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol involves its ability to form stable radicals and its reactivity towards various nucleophiles and electrophiles. The tributyltin group can stabilize radical intermediates, making the compound useful in radical-mediated reactions. The chlorine atom and hydroxyl group provide sites for further chemical modification, allowing the compound to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-4-(trimethylstannyl)but-3-en-1-ol
- 4-Chloro-4-(triethylstannyl)but-3-en-1-ol
- 4-Chloro-4-(triphenylstannyl)but-3-en-1-ol
Uniqueness
4-Chloro-4-(tributylstannyl)but-3-en-1-ol is unique due to the presence of the tributyltin group, which provides enhanced stability to radical intermediates compared to trimethylstannyl and triethylstannyl analogs. The tributyltin group also imparts distinct reactivity patterns, making this compound particularly useful in specific synthetic applications.
Propriétés
Numéro CAS |
616242-60-5 |
|---|---|
Formule moléculaire |
C16H33ClOSn |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
4-chloro-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H6ClO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |
Clé InChI |
SXCFSJWRLPJLJV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)




![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)


